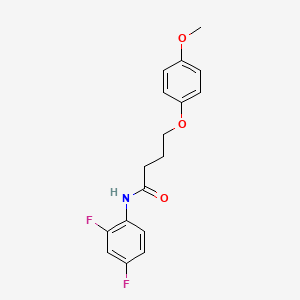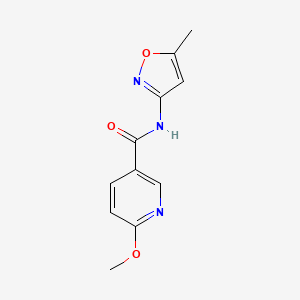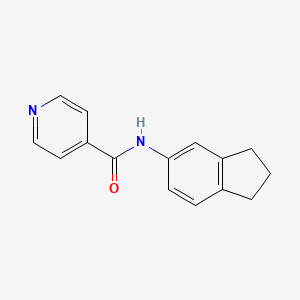
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. DFB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been extensively studied for their ability to modulate estrogen receptor activity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is not yet fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means it can selectively activate or inhibit estrogen receptor activity in different tissues. This property makes N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide a potentially useful compound in the treatment of estrogen-related diseases, such as breast cancer.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to inhibit the growth of tumors in animal models of breast cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its potent anti-tumor activity, which makes it a potentially useful compound in cancer research. However, one limitation of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is the development of more potent and selective SERMs based on the structure of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. Another potential direction is the investigation of the use of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the safety and efficacy of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in humans, and to investigate its potential use in the treatment of other types of cancer.
Synthesis Methods
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-methoxyphenol in the presence of a base, followed by reaction with butyric anhydride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential use in various scientific fields. One of the most promising applications of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has potent anti-tumor activity in breast cancer cells, and may be useful in the treatment of other types of cancer as well.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAGOXCYPHCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)

![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)